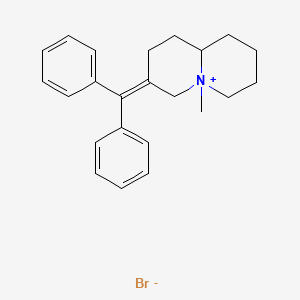

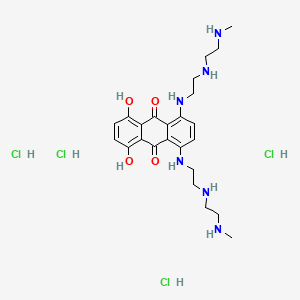

trans-3-(Diphenylmethylene)octahydro-5-methyl-2H-quinolizinium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HSR 405, also known as High Styrene Resin 405, is a styrene-butadiene copolymer with a high styrene content. This compound is widely used in various industrial applications due to its unique properties, such as high rigidity and hardness. It is commonly utilized in the manufacturing of floor linings, cables, toys, footwear, and as a filler alternative in rubber compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

HSR 405 is synthesized through the emulsion copolymerization of styrene and butadiene. The process involves the following steps:

Emulsion Polymerization: Styrene and butadiene are polymerized in an aqueous emulsion using a surfactant to stabilize the emulsion.

Coagulation: The resulting latex is coagulated using a coagulant such as aluminum sulfate.

Stabilization: The coagulated product is stabilized with a non-staining antioxidant to prevent degradation.

Industrial Production Methods

In industrial settings, HSR 405 is produced by mixing butadiene-styrene latex with high styrene resin. The mixture is then coagulated using a synthetic coagulant and stabilized with a non-staining antioxidant. The final product is available in various forms, such as pellets or powder, to suit different applications .

Chemical Reactions Analysis

Types of Reactions

HSR 405 undergoes several types of chemical reactions, including:

Oxidation: Exposure to oxygen can lead to the formation of oxidation products, which may affect the material’s properties.

Substitution: The styrene units in HSR 405 can undergo substitution reactions with various reagents.

Cross-linking: The polymer chains can be cross-linked to enhance the material’s mechanical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone.

Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.

Cross-linking: Cross-linking agents like sulfur or peroxides are used to create cross-linked networks.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Substitution: Formation of substituted styrene-butadiene copolymers.

Cross-linking: Formation of cross-linked polymer networks.

Scientific Research Applications

HSR 405 has a wide range of scientific research applications, including:

Chemistry: Used as a reinforcing agent in rubber compounds to improve physical properties.

Biology: Employed in the development of biocompatible materials for medical devices.

Medicine: Utilized in the production of drug delivery systems and medical implants.

Mechanism of Action

The mechanism of action of HSR 405 involves its ability to enhance the mechanical properties of materials through its high styrene content. The styrene units provide rigidity and hardness, while the butadiene units offer flexibility and resilience. This combination allows HSR 405 to improve the overall performance of rubber compounds and other materials .

Comparison with Similar Compounds

HSR 405 is compared with other high styrene resins and styrene-butadiene copolymers. Similar compounds include:

KER 9000: Another high styrene resin with similar properties but different production methods.

KER 9001: A variant of KER 9000 with slight modifications in its formulation.

KER 1904: A standard grade of high styrene rubber with a lower styrene content compared to HSR 405.

HSR 405 stands out due to its specific formulation and high styrene content, which provides a unique balance of rigidity and flexibility, making it suitable for a wide range of applications .

Properties

CAS No. |

71731-56-1 |

|---|---|

Molecular Formula |

C23H28BrN |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

7-benzhydrylidene-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |

InChI |

InChI=1S/C23H28N.BrH/c1-24-17-9-8-14-22(24)16-15-21(18-24)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-7,10-13,22H,8-9,14-18H2,1H3;1H/q+1;/p-1 |

InChI Key |

SRRDOBNHCWSBSA-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B12293207.png)

![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)

![4-Amino-6-[1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethylamino]pyrimidine-5-carbonitrile](/img/structure/B12293236.png)

![4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B12293266.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)

![13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol](/img/structure/B12293278.png)

![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)